![molecular formula C18H17N3OS2 B2477235 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 1286711-18-9](/img/structure/B2477235.png)

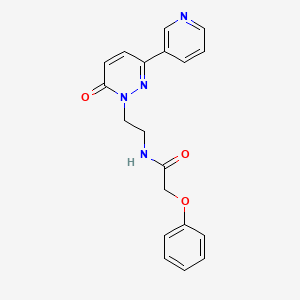

1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

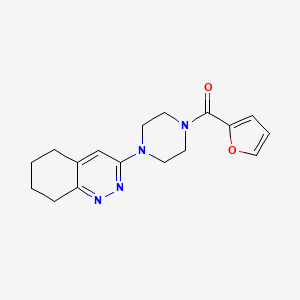

Benzo[d]thiazol-2-yl and its derivatives are important in the search for new anti-mycobacterial agents . They have been used in the design and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues .

Synthesis Analysis

The synthesis of similar compounds involves the use of thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide . These are used as primary ligands to synthesize phosphorescent Ir III complexes .Molecular Structure Analysis

The molecular structure of these compounds has been studied using NMR (1 H and 13 C), HR-MS, and FT-IR spectroscopy . The relationship between their molecular structure and photophysical and electrochemical properties has been revealed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied using experimental and theoretical methods . The introduction of more fluorine atoms into the benzene ring of the primary ligand significantly improves the thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency of the resulting Ir III complexes .Applications De Recherche Scientifique

Synthesis and Biological Screening

Thiazole derivatives, including 1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, have been extensively studied due to their varied biological activities. For example, N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives have shown significant antimicrobial activities against various Gram-positive and Gram-negative bacteria strains. These derivatives were synthesized using EDC-HOBt coupling in DMF and displayed specific activity patterns based on the substitution patterns on the benzyl rings. Some derivatives exhibited antibacterial activity, while others showed antifungal activity, depending on the presence of substituents like chlorine or fluorine (Mhaske et al., 2011).

Antibacterial and Antifungal Properties

Thiazole derivatives have been recognized for their potent antibacterial and antifungal properties. For instance, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been evaluated for their antimicrobial efficacy. These compounds, synthesized through a series of reactions involving hydrolysis and condensation, demonstrated significant activity against various bacterial and fungal strains, showcasing the potential of thiazole derivatives in developing new antimicrobial agents (Talupur et al., 2021).

Anticancer Potential

The anticancer potential of thiazole derivatives has also been explored. N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, synthesized from various starting materials, have shown promising results against multiple cancer cell lines. These compounds were tested against MCF-7, A549, Colo-205, and A2780 cancer cell lines, with several derivatives exhibiting higher anticancer activities than the reference drug, highlighting the therapeutic potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Mécanisme D'action

Mode of Action

It has been observed that the compound exhibits certain photophysical properties due to the excited state intramolecular proton transfer (esipt) characteristic . This results in dual fluorescence emission in solution, but only a single emission in solid films .

Biochemical Pathways

The ESIPT characteristic suggests that it may interact with pathways involving proton transfer

Result of Action

It has been noted that the compound exhibits significant blue-shifted and enhanced emission compared to its ligand due to restricted conformational changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s ESIPT characteristic and resulting emission properties are influenced by the solvent environment

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-23-15-8-4-2-6-13(15)19-17(22)12-10-21(11-12)18-20-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGUVOVOSJCAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one](/img/structure/B2477154.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)

![(3,4-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2477160.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2477161.png)

![2-[[3-(3-Oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2477168.png)

![(2-bromophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2477169.png)

![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2477174.png)